molecular formula C15H14N2O4S B2613609 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide CAS No. 922066-70-4

2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2613609
CAS No.: 922066-70-4
M. Wt: 318.35
InChI Key: GUDOAZJIXYVLNB-UHFFFAOYSA-N
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Description

This compound features a thiophene-3-carboxamide core substituted with a methyl group and an acetamido linker to a benzo[d][1,3]dioxol-5-yl moiety. Its structure combines a heteroaromatic thiophene ring with the methylenedioxybenzene group, which is common in bioactive molecules due to enhanced metabolic stability and binding affinity .

Properties

IUPAC Name

2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-16-14(19)10-4-5-22-15(10)17-13(18)7-9-2-3-11-12(6-9)21-8-20-11/h2-6H,7-8H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDOAZJIXYVLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole derivative, followed by the introduction of the acetamido group. The thiophene ring is then incorporated through a series of coupling reactions. Key reagents used in these steps include palladium catalysts for cross-coupling reactions and various amines and acids for functional group transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts to speed up the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide can undergo several types of chemical reactions:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzo[d]dioxole possess potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study Findings :

  • A series of benzimidazole derivatives were synthesized and evaluated for their antimicrobial properties, showing promising results against Mycobacterium tuberculosis and other pathogens .
Compound NameMIC (µg/mL)Activity
Compound A5.19Effective against S. aureus
Compound B8.16Comparable to fluconazole

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have demonstrated that modifications to the thiophene structure enhance the cytotoxic effects on various cancer cell lines.

Data Overview :

  • In a study evaluating a range of substituted benzamides, one derivative exhibited an IC50 value of 4.12 µM, indicating strong anticancer activity compared to standard treatments .
Compound NameIC50 (µM)Cancer Type
Compound W174.12Breast Cancer
Standard Drug7.69Breast Cancer

Enzyme Inhibition

Another critical application of this compound is its potential as an enzyme inhibitor. Research has focused on its inhibitory effects on enzymes relevant to metabolic disorders and cancer progression.

Enzyme Inhibition Studies :

  • The compound was tested against α-glucosidase and acetylcholinesterase, showing significant inhibition which could be beneficial in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease .
EnzymeIC50 (µM)
α-glucosidase12.5
Acetylcholinesterase15.0

Mechanism of Action

The mechanism of action of 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

The target compound’s thiophene ring distinguishes it from benzimidazole (), thiazole (), and pyrrolidine () derivatives. Key structural comparisons include:

Compound Class Core Structure Substituents/Linkers Key Features
Target Compound Thiophene -N-methylcarboxamide at C3; -acetamido-benzo[d][1,3]dioxol-5-yl at C2 Combines electron-rich thiophene with lipophilic benzo[d][1,3]dioxole
Benzimidazole Derivatives Benzimidazole Varied substituents (Br, NO₂, substituted thioethers) at C2/C6 Enhanced π-π stacking potential; bromo/nitro groups improve electrophilicity
Thiazole Derivatives Thiazole 5-Acylamino group; hydroxyacetate side chain High-yield synthesis (98%) via catalyst-free Hantzsch cyclization
Pyrrolidine Derivatives Pyrrolidine Ethyl carboxylate; dibutylamino groups Susceptible to oxidation at C3; requires air-free handling

Physical Properties

  • Target Compound : Predicted to be a crystalline solid (analogous to ’s amorphous white solid) with moderate solubility in polar aprotic solvents.
  • Benzimidazoles : High melting points (>200°C inferred from elemental analysis and NMR data) due to rigid aromatic cores .
  • Thiazoles : Amorphous white solid with strong IR absorption at 1727 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) .

Biological Activity

The compound 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H14N2O4SC_{14}H_{14}N_{2}O_{4}S, with a molecular weight of approximately 302.34 g/mol. The structure features a benzo[d][1,3]dioxole moiety, an acetamido group, and a thiophene ring, which are known to contribute to various biological activities.

Research has indicated that compounds containing benzo[d][1,3]dioxole derivatives often exhibit significant interactions with biological targets such as enzymes and receptors. The specific mechanisms by which 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide operates are still under investigation, but several hypotheses can be drawn based on similar compounds:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : The structural components may interact with various receptors, influencing signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. For instance:

  • In vitro Studies : Laboratory assays have demonstrated activity against a range of bacterial strains. For example, derivatives of benzo[d][1,3]dioxole have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains of Staphylococcus aureus .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Results indicate varying degrees of cytotoxicity, with IC50 values suggesting potential for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antifungal Activity : A related compound displayed broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus, with MIC values ranging from 0.03 to 0.5 µg/mL .
  • SIRT2 Inhibitors : Research focusing on thienopyrimidinone derivatives has highlighted the importance of structural modifications in enhancing biological activity against specific targets such as SIRT2 .

Data Table: Summary of Biological Activities

Activity TypeCompoundTarget/OrganismMIC/IC50 ValueReference
AntimicrobialBenzo[d][1,3]dioxole DerivativeStaphylococcus aureus4 µg/mL
AntifungalRelated CompoundCandida albicans0.03 - 0.5 µg/mL
CytotoxicityVarious CompoundsCancer Cell LinesVariable (up to 50 µM)

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide?

Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: Cyanoacetylation of a thiophene-3-carboxylate precursor using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the acetamido group .
  • Step 2: Knoevenagel condensation with substituted benzaldehydes (e.g., benzo[d][1,3]dioxol-5-yl derivatives) in toluene, catalyzed by piperidine and acetic acid. Reaction completion typically occurs within 5–6 hours at reflux .
  • Step 3: Purification via recrystallization (ethanol or methanol) to achieve >90% purity .
    Key Data: Yields range from 72–94% under optimized conditions. Confirm regioselectivity using 1H^1H NMR (e.g., δ 2.8–3.2 ppm for N-methyl protons) .

Basic: How should researchers validate the structural integrity of this compound?

Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, NH bend at ~1550 cm1^{-1}) .
  • NMR: 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.0–6.5 ppm; thiophene ring protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .
  • HPLC: Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: How can discrepancies in reported bioactivity data (e.g., antioxidant vs. anti-inflammatory potency) be systematically addressed?

Answer:
Discrepancies often arise from experimental variables. Mitigate them by:

  • Standardized Assays: Use the same in vitro models (e.g., DPPH for antioxidant activity; carrageenan-induced paw edema for anti-inflammatory effects) .
  • Dose-Response Analysis: Compare IC50_{50} values across studies. For example, if anti-inflammatory activity is weaker than antioxidant effects, evaluate bioavailability using Caco-2 cell permeability assays .
  • Statistical Validation: Apply ANOVA or Tukey’s test to assess significance (p<0.05) between datasets .

Advanced: What strategies are effective for optimizing the compound’s pharmacokinetic profile?

Answer:
Improve absorption and metabolic stability through structural modifications:

  • Lipophilicity Adjustment: Introduce electron-withdrawing groups (e.g., -CF3_3) to the benzo[d][1,3]dioxole ring to enhance membrane permeability. LogP values should be maintained between 2–4 for optimal bioavailability .
  • Prodrug Design: Mask the carboxamide group as an ester prodrug to improve solubility. Hydrolyze in vivo using esterase enzymes .
  • Metabolic Stability: Perform microsomal stability assays (human liver microsomes) to identify vulnerable sites (e.g., N-methylation reduces CYP450-mediated oxidation) .

Advanced: How can computational methods guide the design of derivatives with enhanced target specificity?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Prioritize derivatives with hydrogen bonds to key residues (e.g., Arg120, Tyr355) .
  • QSAR Modeling: Develop 2D/3D-QSAR models using descriptors like polar surface area (PSA) and molar refractivity. Validate with leave-one-out cross-validation (R2^2 >0.8) .
  • ADMET Prediction: Employ SwissADME or ADMETLab to predict toxicity (e.g., Ames test positivity) and exclude derivatives with high hepatotoxicity risk .

Advanced: What analytical techniques resolve challenges in detecting degradation products during stability studies?

Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS/MS .
  • Degradant Identification: Use high-resolution mass spectrometry (HRMS) and 1H^1H NMR to characterize oxidation byproducts (e.g., cleavage of the benzo[d][1,3]dioxole ring) .
  • Stabilization Strategies: Add antioxidants (e.g., BHT) or use amber glassware to prevent photodegradation .

Advanced: How to reconcile conflicting data on mechanism of action (e.g., COX-2 inhibition vs. NF-κB pathway modulation)?

Answer:

  • Pathway-Specific Assays: Use siRNA knockdown in cell lines (e.g., RAW 264.7 macrophages) to isolate COX-2-dependent effects from NF-κB signaling .
  • Biochemical Profiling: Compare IC50_{50} values in enzyme assays (COX-2 inhibition) vs. cellular assays (IL-6 suppression). A >10-fold difference suggests off-target effects .
  • Transcriptomics: Perform RNA-seq to identify differentially expressed genes post-treatment. Pathway enrichment analysis (KEGG/GO) clarifies dominant mechanisms .

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